ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 1334371-17-3
Cat. No.: VC4804253
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334371-17-3 |
|---|---|
| Molecular Formula | C13H16N2O2S |
| Molecular Weight | 264.34 |
| IUPAC Name | ethyl 2-(2-imino-5,7-dimethyl-1,3-benzothiazol-3-yl)acetate |
| Standard InChI | InChI=1S/C13H16N2O2S/c1-4-17-11(16)7-15-10-6-8(2)5-9(3)12(10)18-13(15)14/h5-6,14H,4,7H2,1-3H3 |
| Standard InChI Key | RIGAKHRKJGBBAI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C2=CC(=CC(=C2SC1=N)C)C |
Introduction
Synthesis Methods
Synthesizing compounds similar to ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate often involves multi-step reactions that include condensation reactions or one-pot procedures for forming thiazole derivatives . For instance:
| Step | Reaction Type | Reagents |
|---|---|---|
| Initial | Bromination | α-active methylene ketones + N-bromosuccinimide |
| Intermediate | Thiocyanation | Potassium thiocyanate |
| Final | Condensation | Primary amine |
These methods are adaptable for various substituents on the benzothiazole core.
Potential Applications
Benzo[d]thiazoles are known for their diverse biological activities, including antimicrobial, anticancer properties , and as intermediates in pharmaceutical synthesis . While specific data on ethyl 2-(2-imino-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is lacking, related compounds have shown promise in these areas:
Biological Activities
-
Anticancer Properties: Some benzothiazoles exhibit cytotoxic effects against cancer cell lines.
-
Example: Aromatic ring activating groups enhance cytotoxicity.
-
Compound:
The actual IC50 values would depend on experimental conditions not specified here.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume